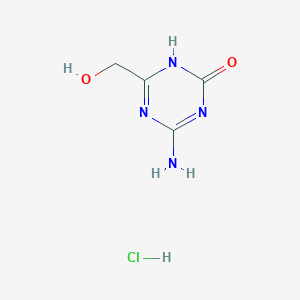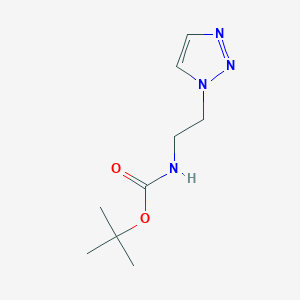
4-Amino-6-(hydroxymethyl)-1H-1,3,5-triazin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(hydroxymethyl)-1H-1,3,5-triazin-2-one;hydrochloride is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(hydroxymethyl)-1H-1,3,5-triazin-2-one;hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with formaldehyde and ammonia, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(hydroxymethyl)-1H-1,3,5-triazin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine carboxylic acids, while substitution reactions can produce a wide range of substituted triazines with varying functional groups.
Scientific Research Applications
4-Amino-6-(hydroxymethyl)-1H-1,3,5-triazin-2-one;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Amino-6-(hydroxymethyl)-1H-1,3,5-triazin-2-one;hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxy-1,3,5-triazine: Similar in structure but with hydroxyl groups instead of a hydroxymethyl group.
4,6-Diamino-1,3,5-triazine: Lacks the hydroxymethyl group but has additional amino groups.
6-Chloro-4-amino-1,3,5-triazine: Contains a chlorine atom instead of a hydroxymethyl group.
Uniqueness
4-Amino-6-(hydroxymethyl)-1H-1,3,5-triazin-2-one;hydrochloride is unique due to the presence of both an amino group and a hydroxymethyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-amino-6-(hydroxymethyl)-1H-1,3,5-triazin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-3-6-2(1-9)7-4(10)8-3;/h9H,1H2,(H3,5,6,7,8,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJMYMBLTIARIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NC(=O)N1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dimethyl-1-(4-methylbenzoyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2538998.png)


![1'-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2539002.png)

![1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone]](/img/structure/B2539004.png)

![3-(5-(1,5-Dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2539009.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2539014.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2539015.png)
![2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2539018.png)
![(2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE](/img/structure/B2539019.png)
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2539021.png)
